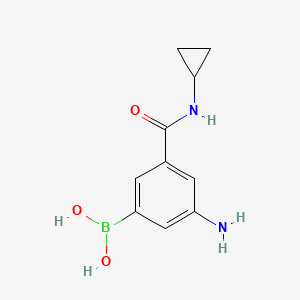

3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid: is a boronic acid derivative with the molecular formula C10H13BN2O3.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid typically involves the reaction of 3-amino-5-bromophenylboronic acid with cyclopropyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature range of 0-25°C. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the production of by-products .

Análisis De Reacciones Químicas

Types of Reactions: 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation: Boronic acid derivatives.

Reduction: Amine derivatives.

Substitution: Substituted phenylboronic acid derivatives.

Aplicaciones Científicas De Investigación

Chemistry: 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid is used as a building block in the synthesis of complex organic molecules. It is particularly useful in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds .

Biology: In biological research, this compound is used as a probe to study enzyme activity and protein interactions. Its boronic acid moiety allows it to bind to diols and other biomolecules, making it useful in the development of biosensors .

Medicine: Its ability to interact with biological targets makes it a candidate for the design of enzyme inhibitors and other therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its unique chemical properties make it suitable for use in various manufacturing processes .

Mecanismo De Acción

The mechanism of action of 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid involves its interaction with molecular targets through its boronic acid moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to inhibit enzyme activity or modulate protein function. The pathways involved in its mechanism of action depend on the specific biological target and the context of its use .

Comparación Con Compuestos Similares

- 3-Amino-4-(cyclopropylcarbamoyl)phenylboronic acid

- 3-Amino-5-(methylcarbamoyl)phenylboronic acid

- 3-Amino-5-(ethylcarbamoyl)phenylboronic acid

Comparison: 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid is unique due to the presence of the cyclopropylcarbamoyl group, which imparts distinct steric and electronic properties. This makes it more suitable for certain applications compared to its analogs with different substituents. The cyclopropyl group can enhance the compound’s stability and reactivity, making it a valuable tool in synthetic and medicinal chemistry .

Actividad Biológica

3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid is a boronic acid derivative that has garnered attention in various fields of biological research due to its unique structural properties and potential applications in drug development. This compound features an amino group and a cyclopropylcarbamoyl moiety, which contribute to its reactivity and biological interactions.

- Molecular Formula : C10H13BN2O3

- Molecular Weight : Approximately 225.03 g/mol

- CAS Number : 1423129-20-7

The biological activity of this compound primarily stems from its boronic acid functional group, which allows it to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for its role as an enzyme inhibitor and in modulating protein functions. The compound can interact with various biological targets, including enzymes involved in metabolic pathways.

Applications in Biological Research

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, making it a candidate for therapeutic applications. For instance, it can serve as a probe to study enzyme kinetics and protein interactions.

- Biosensor Development : Its boronic acid moiety enables binding with diols found in biomolecules, facilitating the development of biosensors for detecting specific analytes in biological samples.

- Cancer Research : There is ongoing research into the use of this compound in cancer therapies, particularly in conjunction with boron neutron capture therapy (BNCT), where boron compounds are used to selectively target and destroy cancer cells when exposed to neutron radiation.

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with human Toll-like receptor 7 (TLR7). The compound was shown to modulate TLR7 activity in HEK-293 cells, indicating its potential role as an immunomodulatory agent. The experimental setup involved treating the cells with varying concentrations of the compound followed by stimulation with a TLR7 agonist. Luminescence assays were used to quantify NF-kappaB activation, demonstrating the compound's ability to influence immune responses.

Case Study 2: Cancer Cell Targeting

In another investigation, researchers explored the efficacy of this boronic acid derivative in inhibiting tumor growth in vitro. The compound was tested against several cancer cell lines, revealing significant cytotoxic effects at micromolar concentrations. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways, underscoring its potential as a therapeutic agent in oncology.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Enzyme Inhibition | Cancer Cell Cytotoxicity | Biosensor Application |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 3-Amino-4-(cyclopropylcarbamoyl)phenylboronic acid | Limited | No | No |

| 3-Amino-5-(methylcarbamoyl)phenylboronic acid | Yes | Moderate | Yes |

Propiedades

IUPAC Name |

[3-amino-5-(cyclopropylcarbamoyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BN2O3/c12-8-4-6(3-7(5-8)11(15)16)10(14)13-9-1-2-9/h3-5,9,15-16H,1-2,12H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFCXZDGUCEVJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)N)C(=O)NC2CC2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.